2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
Description
2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a 3-chlorophenyl ketone moiety linked via a 3-oxopropyl chain. This compound belongs to a class of arylidene-hydrazinyl-thiazoline precursors, often synthesized for applications in medicinal chemistry and materials science due to its reactive thioamide and aldehyde functional groups . Its synthesis typically involves condensation reactions between hydrazinecarbothioamides and aromatic aldehydes under acidic conditions, followed by cyclization with halogenated ketones to form heterocyclic frameworks . The compound’s structure is characterized by spectroscopic methods (e.g., NMR, IR, mass spectrometry) and computational modeling to predict reactivity and stability .
Properties
Molecular Formula |
C16H13ClOS |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-7-3-6-13(10-15)16(18)9-8-12-4-1-2-5-14(12)11-19/h1-7,10-11H,8-9H2 |
InChI Key |
HEHVMXALFLCNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC=C2)Cl)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the aldehyde and thiobenzaldehyde, followed by oxidation to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Spectroscopic Characterization
The thiobenzaldehyde moiety in 2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde exhibits distinct reactivity compared to simpler aldehydes like 3-chlorobenzaldehyde. For instance, the thio group increases electron-withdrawing effects, facilitating nucleophilic attacks at the aldehyde carbon during cyclization reactions . Mass spectrometry (MS) data for related compounds show molecular ion peaks consistent with the nitrogen rule, with fragmentation patterns dominated by cleavage at the thioamide bond . In contrast, 3-chlorobenzaldehyde lacks such complex fragmentation due to its simpler structure.
Molecular Modeling and Stability
Computational studies using Chem3D Pro 12.0.2 on analogous compounds reveal that the 3-chlorophenyl group contributes to steric hindrance, reducing rotational freedom in the oxopropyl chain. This effect stabilizes the compound’s conformation, enhancing its suitability for regioselective reactions . Comparatively, 3-chlorobenzaldehyde lacks these steric constraints, leading to higher conformational flexibility but lower selectivity in subsequent reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
